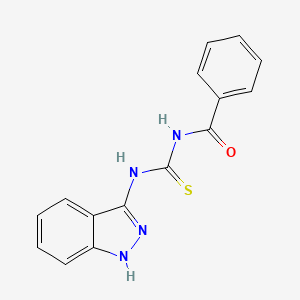

N-(1H-indazol-3-ylcarbamothioyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Wanjari et al. (2021) synthesized a series of benzamide derivatives, including N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides, which were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. These derivatives displayed moderate to potent antibacterial effectiveness, suggesting their potential utility in developing new antibacterial agents (Wanjari, Mokale, Bharati, & Ingle, 2021).

Chromium Measurement in Pharmaceutical Samples

Vazifekhoran et al. (2023) utilized N-(thiazol-2-ylcarbamothioyl) benzamide as a neutral ionophore in the creation of chromium(III) sensors, showcasing its application in environmental and pharmaceutical analysis. These sensors demonstrated rapid response times and sensitivity to chromium(III) concentrations, highlighting the versatility of benzamide derivatives in analytical chemistry (Vazifekhoran, Hajiaghababaei, Allahgholi Ghasri, Shahvelayati, & Kalateh, 2023).

Melanoma Cytotoxicity

Research by Wolf et al. (2004) explored radioiodinated N-(2-(diethylamino)ethyl)benzamides, a class of benzamide derivatives, for their selective uptake by melanotic melanoma cells. These compounds were investigated for potential use in targeted drug delivery systems for melanoma therapy, demonstrating enhanced cytotoxicity against melanoma cells compared to standard cytostatics, indicating their promising application in cancer treatment (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Anti-HIV-1 Activity

Turpin et al. (1999) synthesized pyridinioalkanoyl thiolesters (PATEs), novel structures including benzamide derivatives, as anti-HIV-1 agents targeting the viral nucleocapsid protein zinc fingers. These compounds exhibited superior anti-HIV-1 activity with minimal cellular toxicity, establishing thiolester benzamides as a new chemotype for anti-HIV research (Turpin, Song, Inman, Huang, Wallqvist, Maynard, Covell, Rice, & Appella, 1999).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities .

Mode of Action

Similar compounds have been found to interfere with platelet aggregation , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that multiple pathways could be affected.

Result of Action

Similar compounds have been found to exhibit a broad range of biological activities , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might have similar effects.

Propiedades

IUPAC Name |

N-(1H-indazol-3-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-6-2-1-3-7-10)17-15(21)16-13-11-8-4-5-9-12(11)18-19-13/h1-9H,(H3,16,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWKXFXRNZNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)